molecular formula C9H10N4 B6614196 N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine CAS No. 54463-81-9

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine

Cat. No.: B6614196
CAS No.: 54463-81-9
M. Wt: 174.20 g/mol
InChI Key: HDQGFUXTGWPEGS-UHFFFAOYSA-N
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Description

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine is a compound belonging to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds contain a 1,2,4-triazole ring substituted by a phenyl group. The compound has a molecular formula of C9H10N4 and a molecular weight of 174.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-amine with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-5-phenyl-4H-1,2,4-triazol-3-one, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4H-1,2,4-triazol-3-amine: Similar structure but lacks the phenyl group.

    5-Phenyl-4H-1,2,4-triazol-3-amine: Similar structure but lacks the methyl group.

    N-Methyl-5-phenyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of an amine group.

Uniqueness

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the triazole ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQGFUXTGWPEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312350
Record name MLS003115328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54463-81-9
Record name MLS003115328
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylamino-5-phenyl-1,2,4-triazole
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